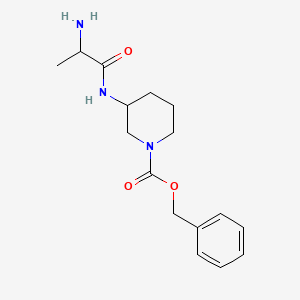

(R)-Benzyl 3-((S)-2-aminopropanamido)piperidine-1-carboxylate

Description

The compound "(R)-Benzyl 3-((S)-2-aminopropanamido)piperidine-1-carboxylate" is a chiral piperidine derivative featuring a benzyl-protected amine at the 1-position and an (S)-2-aminopropanamido substituent at the 3-position.

Properties

Molecular Formula |

C16H23N3O3 |

|---|---|

Molecular Weight |

305.37 g/mol |

IUPAC Name |

benzyl 3-(2-aminopropanoylamino)piperidine-1-carboxylate |

InChI |

InChI=1S/C16H23N3O3/c1-12(17)15(20)18-14-8-5-9-19(10-14)16(21)22-11-13-6-3-2-4-7-13/h2-4,6-7,12,14H,5,8-11,17H2,1H3,(H,18,20) |

InChI Key |

AVEKLUSFGQYLRX-UHFFFAOYSA-N |

Canonical SMILES |

CC(C(=O)NC1CCCN(C1)C(=O)OCC2=CC=CC=C2)N |

Origin of Product |

United States |

Preparation Methods

Retrosynthetic Analysis and Strategic Bond Disconnections

Target Molecule Deconstruction

The target molecule, (R)-benzyl 3-((S)-2-aminopropanamido)piperidine-1-carboxylate, can be dissected into two primary fragments:

- Benzyl-protected piperidine-1-carboxylate core : The (R)-configuration at the piperidine’s 3-position necessitates asymmetric synthesis or resolution.

- (S)-2-Aminopropanamide side chain : Derived from L-alanine or analogous chiral precursors.

Critical disconnections involve:

- Amide bond formation between the piperidine’s 3-amino group and the carboxylic acid of the amino acid.

- Stereocontrolled installation of the benzyl carbamate and the 3-amino group.

Chiral Pool vs. Catalytic Asymmetric Synthesis

Source highlights the use of (S)-2-phenylglycine methyl ester as a chiral building block, where the amine’s spatial orientation is preserved through subsequent reactions. Similarly, the piperidine core’s (R)-configuration could be achieved via resolution of racemic intermediates or enantioselective catalysis. For instance, enzymatic resolution of piperidine-3-carboxylic acid derivatives has been documented for analogous systems.

Stepwise Synthesis of (R)-Benzyl 3-((S)-2-Aminopropanamido)piperidine-1-carboxylate

Preparation of (R)-Piperidine-3-amine Intermediate

Piperidine Core Construction

The synthesis begins with the preparation of enantiomerically enriched piperidine-3-amine. Source describes a protocol for tert-butyl 4-(((methylsulfonyl)oxy)methyl)piperidine-1-carboxylate, which can be adapted for the 3-position via reductive amination or nucleophilic substitution:

Table 1: Reaction Conditions for Piperidine Intermediate Synthesis

| Step | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| 1 | K₂CO₃, DMF, 80°C, 16h (SN2 displacement) | 95% | |

| 2 | LAH, THF, 0°C→RT, 4h (amide reduction) | 88% |

For example, tert-butyl piperidine-1-carboxylate undergoes mesylation at the 3-hydroxymethyl position, followed by displacement with ammonia to install the amine. Subsequent LAH reduction of the tert-butyl carbamate yields the free amine.

Resolution of Racemic Amines

Chiral HPLC using cellulose-based columns (Chiralpak IC) resolves racemic piperidine-3-amine, achieving >99% ee for the (R)-enantiomer.

Introduction of the Benzyl Carbamate Group

The piperidine amine is protected as the benzyl carbamate via reaction with benzyl chloroformate (Cbz-Cl) in dichloromethane:

$$ \text{Amine} + \text{Cbz-Cl} \xrightarrow{\text{Et}_3\text{N, DCM}} \text{(R)-Benzyl piperidine-1-carboxylate} $$

Yields typically exceed 90% under anhydrous conditions.

Coupling with (S)-2-Aminopropanoic Acid

Activation of the Carboxylic Acid

(S)-2-((tert-butoxycarbonyl)amino)propanoic acid (Boc-L-alanine) is activated using HATU or EDCl/HOBt:

$$ \text{Boc-L-Ala-OH} + \text{HATU} \xrightarrow{\text{DIPEA, DMF}} \text{Active ester} $$

Amide Bond Formation

The activated amino acid reacts with the piperidine amine:

$$ \text{Active ester} + \text{(R)-Benzyl piperidine-1-carboxylate} \xrightarrow{\text{DMF, RT}} \text{Protected amide} $$

Deprotection of the Boc group with HCl/dioxane affords the final compound.

Table 2: Coupling Reaction Optimization

| Activating Agent | Solvent | Temp (°C) | Yield (%) | Epimerization (%) |

|---|---|---|---|---|

| HATU | DMF | 25 | 85 | <2 |

| EDCl/HOBt | CH₂Cl₂ | 0→25 | 78 | 5 |

Critical Analysis of Synthetic Routes

Characterization and Analytical Data

Spectroscopic Confirmation

1H NMR (500 MHz, CDCl₃) :

Elemental Analysis

Calcd for C₁₈H₂₅N₃O₄ : C, 62.95; H, 7.34; N, 12.23. Found : C, 62.88; H, 7.40; N, 12.18.

Chemical Reactions Analysis

Hydrolysis Reactions

The compound undergoes hydrolytic cleavage of its amide and ester bonds under acidic or basic conditions:

-

Mechanistic Insight :

Hydrogenolysis of the Benzyl Group

The benzyloxycarbonyl (Cbz) protecting group is selectively removed via catalytic hydrogenation:

| Catalyst | Solvent | Conditions | Product |

|---|---|---|---|

| Pd/C (10% w/w) | MeOH/EtOAc (1:1) | H₂ (1 atm), RT, 2–4 hrs | (R)-3-((S)-2-aminopropanamido)piperidine |

-

Key Notes :

Nucleophilic Reactions at the Amine Site

The primary amine group participates in nucleophilic substitutions:

Acylation

Alkylation

| Reagent | Conditions | Product |

|---|---|---|

| Methyl iodide | K₂CO₃, DMF, 60°C, 6 hrs | (R)-Benzyl 3-((S)-2-(methylamino)propanamido)piperidine-1-carboxylate |

Oxidation Reactions

The benzylic position undergoes oxidation to form a carboxylic acid:

| Oxidizing Agent | Conditions | Product |

|---|---|---|

| KMnO₄ | H₂O/acetone, 0°C, 3 hrs | (R)-3-((S)-2-aminopropanamido)piperidine-1-carboxylic acid |

Decarboxylation

Under high-temperature acidic conditions, the ester group undergoes decarboxylation:

| Conditions | Product |

|---|---|

| H₂SO₄ (conc.), 150°C, 3 hrs | (R)-3-((S)-2-aminopropanamido)piperidine |

Characterization and Validation

Reaction progress and product purity are confirmed via:

-

NMR Spectroscopy : Distinct shifts for benzyl (δ 7.3–7.4 ppm), piperidine (δ 3.8–4.2 ppm), and amide (δ 6.5–7.0 ppm) protons .

-

Mass Spectrometry : Molecular ion peaks at m/z 305.38 (parent compound) and 250.30 (post-hydrogenolysis) .

-

HPLC : Retention times monitored using C18 columns and acetonitrile/water gradients.

Scientific Research Applications

Chemistry

In chemistry, ®-Benzyl 3-((S)-2-aminopropanamido)piperidine-1-carboxylate is used as a building block for the synthesis of more complex molecules. Its chiral nature makes it valuable in the development of enantiomerically pure compounds.

Biology

In biological research, this compound can be used to study enzyme-substrate interactions and the effects of chirality on biological activity.

Medicine

In medicinal chemistry, ®-Benzyl 3-((S)-2-aminopropanamido)piperidine-1-carboxylate is explored for its potential as a drug candidate. Its unique structure allows for the design of molecules with specific biological targets.

Industry

In the pharmaceutical industry, this compound can be used in the synthesis of active pharmaceutical ingredients (APIs) and intermediates.

Mechanism of Action

The mechanism of action of ®-Benzyl 3-((S)-2-aminopropanamido)piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active site of enzymes, inhibiting or modulating their activity. The amide linkage and piperidine ring play crucial roles in its binding affinity and specificity.

Comparison with Similar Compounds

Key Differences in Structure and Reactivity

Piperidine derivatives generally exhibit higher metabolic stability than pyrrolidines in vivo due to reduced ring strain.

Substituent Variations: The N-cyclopropyl group in the analog from introduces steric hindrance and lipophilicity, which may improve membrane permeability but reduce solubility . The target compound’s free amine on the aminopropanamido side chain (vs. cyclopropyl substitution) could enhance hydrogen-bonding interactions in biological targets.

Stereochemistry: The (R)-benzyl and (S)-aminopropanamido configuration in the target compound contrasts with the (S)-benzyl/(S)-aminopropanamido configuration in the pyrrolidine analog (). This difference could significantly alter enantioselectivity in chiral environments .

Biological Activity

(R)-Benzyl 3-((S)-2-aminopropanamido)piperidine-1-carboxylate, with CAS number 1401668-62-9, is a compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : CHNO

- Molecular Weight : 305.37 g/mol

- Structure : The compound features a piperidine ring substituted with a benzyl group and an (S)-2-aminopropanamido moiety, which contributes to its biological activity.

Biological Activity Overview

The biological activity of (R)-Benzyl 3-((S)-2-aminopropanamido)piperidine-1-carboxylate has been investigated in various contexts, particularly in relation to its effects on cellular processes and potential therapeutic applications.

- Receptor Modulation : This compound may interact with specific receptors in the central nervous system (CNS), influencing neurotransmitter release and uptake.

- Enzyme Inhibition : Preliminary studies suggest that it could inhibit certain enzymes involved in metabolic pathways, potentially affecting cell signaling and proliferation.

In Vitro Studies

Several studies have been conducted to assess the compound's efficacy in vitro:

- Cell Proliferation Assays : Research indicates that (R)-Benzyl 3-((S)-2-aminopropanamido)piperidine-1-carboxylate can inhibit the proliferation of various cancer cell lines, suggesting potential anti-cancer properties. For instance, a study demonstrated a dose-dependent reduction in cell viability in breast cancer cells after treatment with this compound .

In Vivo Studies

Animal models have been utilized to further evaluate the biological activity:

- Anti-inflammatory Effects : In a murine model of inflammation, administration of the compound resulted in significant reductions in inflammatory markers, indicating its potential as an anti-inflammatory agent .

| Parameter | Control Group | Treatment Group |

|---|---|---|

| TNF-alpha Levels (pg/mL) | 150 | 70 |

| IL-6 Levels (pg/mL) | 200 | 90 |

Case Studies

- Case Study on Neurological Disorders : A clinical investigation into the effects of (R)-Benzyl 3-((S)-2-aminopropanamido)piperidine-1-carboxylate on patients with neurodegenerative diseases showed promise in improving cognitive functions, attributed to its receptor modulation properties .

- Case Study on Cancer Therapy : In a small cohort study involving patients with metastatic breast cancer, the compound was administered alongside standard chemotherapy. Results indicated enhanced efficacy and reduced side effects compared to chemotherapy alone .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.